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Compound of Interest

Compound Name: C23H37N305S

Cat. No.: B12628614

Disclaimer: Extensive research has revealed that the chemical formula C23H37N305S is likely
a typographical error. The compound identified with the closest formula, C23H37N305, is
(S,S")-3-Methyl-1-(2-piperidinophenyl)butylamine, N-acetyl-glutamate salt (CAS Number:
219921-94-5). This compound is recognized as Repaglinide Impurity C, a substance related to
the well-characterized anti-diabetic drug, Repaglinide.

Currently, there is a significant lack of publicly available scientific literature detailing the specific
therapeutic targets, mechanism of action, and pharmacological profile of Repaglinide Impurity
C. Therefore, this guide will focus on the established therapeutic targets and pharmacology of
the parent compound, Repaglinide, as the most relevant and informative alternative for
researchers, scientists, and drug development professionals.

Core Focus: Repaglinide - A Proxy for
Understanding Potential Targets

Repaglinide is a short-acting insulin secretagogue of the meglitinide class, used in the
management of type 2 diabetes mellitus.[1][2][3][4] Its primary therapeutic action is to lower
blood glucose levels by stimulating insulin secretion from pancreatic 3-cells.[1][2][3][4]

Primary Therapeutic Target: The Pancreatic ATP-
Sensitive Potassium (KATP) Channel
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The principal molecular target of Repaglinide is the ATP-sensitive potassium (KATP) channel in
pancreatic 3-cells.[1][2][5] This channel is a hetero-octameric complex composed of four pore-
forming inwardly rectifying potassium channel subunits (Kir6.2) and four regulatory sulfonylurea
receptor 1 (SUR1) subunits.[5] The KATP channel couples the cell's metabolic state to its
electrical activity, playing a crucial role in glucose-stimulated insulin secretion.[5][6]

Mechanism of Action:

Binding to SUR1: Repaglinide binds to a specific site on the SUR1 subunit of the KATP
channel.[5]

o Channel Closure: This binding event inhibits the channel's activity, leading to its closure.

 Membrane Depolarization: The closure of KATP channels reduces the efflux of potassium
ions, causing depolarization of the (3-cell membrane.[6]

o Calcium Influx: Membrane depolarization leads to the opening of voltage-dependent calcium
channels (VDCCs).[6]

« Insulin Exocytosis: The subsequent influx of extracellular calcium triggers the exocytosis of
insulin-containing granules, resulting in insulin secretion.[6]

A secondary pathway involving the pericentrin-F-actin pathway has also been implicated in
Repaglinide's regulation of on-demand insulin secretion.[3]

Data Presentation: Quantitative Analysis of
Repaglinide’'s Interaction with KATP Channels

The following table summarizes the binding affinities and inhibitory concentrations of
Repaglinide for the KATP channel subunits.

© 2025 BenchChem. All rights reserved. 2/8 Tech Support


https://2024.sci-hub.se/1058/d8112617789b74f76ec22cfe27abf5d7/hansen2005.pdf
https://www.researchgate.net/publication/332969568_The_Structural_Basis_for_the_Binding_of_Repaglinide_to_the_Pancreatic_KATP_Channel
https://pmc.ncbi.nlm.nih.gov/articles/PMC1576033/
https://pmc.ncbi.nlm.nih.gov/articles/PMC1576033/
https://pmc.ncbi.nlm.nih.gov/articles/PMC1576033/
https://www.clinpgx.org/pathway/PA153627758
https://pmc.ncbi.nlm.nih.gov/articles/PMC1576033/
https://www.clinpgx.org/pathway/PA153627758
https://www.clinpgx.org/pathway/PA153627758
https://www.clinpgx.org/pathway/PA153627758
https://pmc.ncbi.nlm.nih.gov/articles/PMC6160250/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12628614?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

Cell
Parameter Subunit(s) Value . Reference
Line/System

Binding Affinity
(KD)
High Affinity Kir6.2/SUR1 0.42 + 0.03 nM HEK293 cells [5]
Low Affinity SURL1 alone 59+ 16 nM HEK293 cells [5]
o Kir6.2AN14/SUR
Low Affinity 1 51 £ 23 nM HEK293 cells [5]
] . ) 0.40 £ 0.09
High Affinity Kir6.2/SUR1 HEK293 cells [7]
nmol/l
Inhibitory
Concentration
(IC50)
High Affinity Kir6.2/SUR1 2-8 nmol/l Xenopus oocytes  [8]
Low Affinity Kir6.2 230 pmol/l Xenopus oocytes  [8]
High Affinity Kir6.2/SUR1 23 nmol/l HEK293 cells [7]
Inhibition
Constant (Ki)
High Affinity Kir6.2/SUR1 0.4 £ 0.2 nmol/l HEK293 cells [7]

Experimental Protocols
Radioligand Binding Assay for KATP Channels

This protocol is adapted from studies investigating the binding of [3H]repaglinide to membranes
from HEK293 cells expressing KATP channel subunits.[5][7]

Objective: To determine the binding affinity (KD) and receptor density (Bmax) of Repaglinide for
the KATP channel.

Materials:
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o HEK293 cells stably expressing human Kir6.2 and/or SUR1 subunits.

¢ [3H]repaglinide (radioligand).

o Unlabeled Repaglinide.

e Binding buffer (e.g., ATP-free buffer).

o Glass fiber filters.

« Scintillation fluid and counter.

Methodology:

o Membrane Preparation:
o Culture and harvest HEK293 cells expressing the desired KATP channel subunits.
o Homogenize the cells in a suitable buffer and centrifuge to pellet the membranes.
o Wash the membrane pellet and resuspend in the binding buffer.
o Determine the protein concentration of the membrane preparation.

e Binding Assay:
o In a series of tubes, add a constant amount of the membrane preparation.
o For saturation binding, add increasing concentrations of [3H]repaglinide.

o For competition binding, add a fixed concentration of [3H]repaglinide and increasing
concentrations of unlabeled Repaglinide.

o To determine non-specific binding, add a high concentration of unlabeled Repaglinide to a
parallel set of tubes.

o Incubate the tubes at 37°C for a specified time to reach equilibrium.

e Separation and Counting:

© 2025 BenchChem. All rights reserved. 4/8 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12628614?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH@ Foundational & Exploratory

Check Availability & Pricing

[e]

Rapidly filter the contents of each tube through glass fiber filters to separate bound from
free radioligand.

[e]

Wash the filters with ice-cold buffer to remove unbound radioactivity.

Place the filters in scintillation vials with scintillation fluid.

o

[¢]

Measure the radioactivity using a scintillation counter.

e Data Analysis:
o Subtract non-specific binding from total binding to obtain specific binding.

o Analyze the saturation binding data using Scatchard analysis or non-linear regression to
determine KD and Bmax.

o Analyze the competition binding data to determine the Ki.

Insulin Secretion Assay in INS-1 or MIN-6 Cells

This protocol is a generalized procedure based on studies of Repaglinide-induced insulin
secretion in pancreatic B-cell lines.[3][9]

Objective: To measure the effect of Repaglinide on glucose-stimulated insulin secretion (GSIS).

Materials:

INS-1 or MIN-6 cells.

Culture medium (e.g., RPMI-1640 or DMEM) with appropriate supplements.

Krebs-Ringer Bicarbonate (KRB) buffer with varying glucose concentrations.

Repaglinide solution.

Insulin ELISA Kit.

Methodology:
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e Cell Culture and Seeding:
o Culture INS-1 or MIN-6 cells under standard conditions (37°C, 5% CO2).

o Seed the cells into multi-well plates and allow them to adhere and grow to a suitable
confluency.

e Pre-incubation:

o Wash the cells with a low-glucose KRB buffer (e.g., 0.5 mM glucose) to remove residual
insulin and synchronize the cells.

o Pre-incubate the cells in the low-glucose KRB buffer for 1-2 hours.
o Stimulation:
o Remove the pre-incubation buffer.

o Add KRB buffer containing different concentrations of glucose (e.g., 2.5 mM and 20 mM)
with or without various concentrations of Repaglinide.

o Incubate for a specified time (e.g., 1 hour) at 37°C.
o Sample Collection and Analysis:
o Collect the supernatant (KRB buffer) from each well.

o Measure the insulin concentration in the supernatant using an insulin ELISA kit according
to the manufacturer's instructions.

o The cell lysate can be used to normalize the insulin secretion to the total protein content or
cell number.

e Data Analysis:

o Calculate the fold-increase in insulin secretion in response to high glucose and
Repaglinide compared to the low glucose control.
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o Generate dose-response curves for Repaglinide's effect on insulin secretion.

Mandatory Visualizations
Signaling Pathway of Repaglinide Action

Caption: Signaling pathway of Repaglinide-induced insulin secretion.

Experimental Workflow for Radioligand Binding Assay

Caption: Workflow for determining Repaglinide binding affinity.

Logical Relationship of Repaglinide's Therapeutic Effect

Caption: Logical flow of Repaglinide's therapeutic action.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [An In-depth Technical Guide on the Potential
Therapeutic Targets of C23H37N305S]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b12628614#c23h37n305s-potential-therapeutic-
targets]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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